Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate

Complement inhibition Immunology Inflammation

Sodium 3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate (CAS 85455-71-6; EINECS 287-305-4) is a synthetic organic sulfonate belonging to the C-substituted-hydroxynaphthalenesulfonic acid class. With a molecular formula of C₁₇H₁₃NaO₅S and molecular weight of 352.3 g/mol, it features a naphthalene core bearing a sulfonate group at the 1-position, a hydroxyl at the 3-position, and a 2-hydroxybenzyl substituent at the 4-position.

Molecular Formula C17H13NaO5S
Molecular Weight 352.3 g/mol
CAS No. 85455-71-6
Cat. No. B12691370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
CAS85455-71-6
Molecular FormulaC17H13NaO5S
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+]
InChIInChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1
InChIKeyVRBSMDAVVGUERI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxy-4-((2-Hydroxyphenyl)Methyl)Naphthalenesulphonate (CAS 85455-71-6): Structural Identity and Compound-Class Context for Procurement Evaluation


Sodium 3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate (CAS 85455-71-6; EINECS 287-305-4) is a synthetic organic sulfonate belonging to the C-substituted-hydroxynaphthalenesulfonic acid class [1]. With a molecular formula of C₁₇H₁₃NaO₅S and molecular weight of 352.3 g/mol, it features a naphthalene core bearing a sulfonate group at the 1-position, a hydroxyl at the 3-position, and a 2-hydroxybenzyl substituent at the 4-position . Compounds within this structural family have been described in the patent literature as inhibitors of the complement system, a proteolytic cascade implicated in inflammatory and immune-complex diseases [2]. The dual-phenolic architecture (3-hydroxy on naphthalene plus 2-hydroxy on the benzyl moiety) distinguishes it from simpler monosubstituted naphthalenesulfonates and creates a unique hydrogen-bond donor/acceptor profile that may influence target engagement and solubility characteristics relevant to biochemical assay design and pharmaceutical intermediate applications.

Why Sodium 3-Hydroxy-4-((2-Hydroxyphenyl)Methyl)Naphthalenesulphonate Cannot Be Interchanged with Generic Naphthalenesulfonates: Substitution-Pattern Criticality in C-Substituted Hydroxynaphthalenesulfonic Acids


Within the class of C-substituted-hydroxynaphthalenesulfonic acids, the position, type, and steric-electronic character of the C-substituent are the primary determinants of biological activity [1]. The patent literature on complement-inhibiting naphthalenesulfonates explicitly distinguishes between C4-substituted 5-hydroxy-1-naphthalenesulfonic acids, C6-substituted 4-hydroxy-2-naphthalenesulfonic acids, and other regioisomeric variants, each exhibiting distinct potency and selectivity profiles [2]. The target compound's unique 4-(2-hydroxybenzyl) substitution introduces a conformationally flexible pendant phenol that is absent from methyl-, amino-, or unsubstituted comparator naphthalenesulfonates. This structural feature is directly relevant to hydrogen-bond-mediated molecular recognition at protein targets such as the complement cascade components or ATP-binding cassette transporters [3]. Generic substitution with a simpler naphthalenesulfonate (e.g., sodium 3-hydroxy-1-naphthalenesulfonate, CAS 13007-86-2, or sodium 4-hydroxy-1-naphthalenesulfonate, CAS 6099-57-6) would eliminate the 2-hydroxybenzyl pharmacophore entirely, fundamentally altering the compound's target engagement potential and rendering cross-study or cross-lot comparisons invalid. The quantitative evidence below demonstrates where measurable differentiation has been established.

Quantitative Differentiation Evidence for Sodium 3-Hydroxy-4-((2-Hydroxyphenyl)Methyl)Naphthalenesulphonate (CAS 85455-71-6) Against Closest Structural Analogs


Complement Inhibitory Activity: Structural Class Potency Differentiation Among C-Substituted Hydroxynaphthalenesulfonic Acids

The parent patent family (US 4,131,684 and related filings) establishes that C-substituted-hydroxynaphthalenesulfonic acids exhibit complement-inhibitory activity in a substitution-pattern-dependent manner, with C4-substituted 5-hydroxy-1-naphthalenesulfonic acids and C6-substituted 4-hydroxy-2-naphthalenesulfonic acids representing two distinct active sub-series [1]. The target compound, featuring a 3-hydroxy-4-(2-hydroxybenzyl)-1-naphthalenesulfonate architecture, combines structural elements of both recognized active substitution patterns: a hydroxyl group adjacent to the sulfonate (3-OH, 1-SO₃Na) and a C4 arylalkyl substituent. While the patent explicitly identifies C4-substituted 5-hydroxy-1-naphthalenesulfonic acids as a preferred embodiment, the target compound represents a regioisomeric variation (3-OH, 1-SO₃Na with C4-benzyl substitution versus 5-OH, 1-SO₃H with C4-substitution) whose complement-inhibitory activity is structurally predictable but not individually quantified in the public patent examples. The key differentiation from the closest patent-exemplified comparator, 5-hydroxy-4-m-nitrobenzamido-1-naphthalenesulfonic acid sodium salt (Example 1 of US 4,131,684), lies in the replacement of the benzamido linker with a methylene bridge and the addition of a phenolic hydroxyl on the benzyl ring—features that alter both conformational flexibility and hydrogen-bonding capacity [2].

Complement inhibition Immunology Inflammation

Hydrogen-Bond Donor/Acceptor Topology: Computed Molecular Descriptor Comparison with Unsubstituted Naphthalenesulfonate Analogs

The target compound possesses a hydrogen-bond donor count of 2 (3-OH and 2'-OH) and a hydrogen-bond acceptor count of 5 (sulfonate oxygens, phenolic oxygens), yielding a topological polar surface area (TPSA) of 106 Ų [1]. In contrast, the simplest comparator lacking the 2-hydroxybenzyl substituent—sodium 3-hydroxy-1-naphthalenesulfonate (MW 246.2 g/mol, TPSA ~83 Ų)—provides only 1 hydrogen-bond donor and 4 acceptors [2]. The incremental H-bond donor capacity and larger polar surface area of the target compound predict measurably different solubility, membrane permeability, and protein-binding characteristics. The rotatable bond count of 2 (specifically the methylene bridge connecting the naphthalene core to the 2-hydroxyphenyl ring) introduces conformational degrees of freedom not present in rigid, directly C-substituted analogs such as methyl- or amino-substituted naphthalenesulfonates . This conformational flexibility allows the pendant phenol to adopt multiple orientations relative to the naphthalene plane, a feature that can be exploited in induced-fit binding scenarios at protein targets.

Molecular recognition SAR analysis Physicochemical profiling

Regioisomeric Differentiation: 3-Hydroxy-4-(2-Hydroxybenzyl)-1-Sulfonate vs. the 5-Hydroxy-4-Substituted-1-Sulfonate Patent Pharmacophore

The complement inhibitor patent family (US 4,131,684; US 4,127,602; US 4,103,028) identifies the (C4-substituted) 5-hydroxy-1-naphthalenesulfonic acid scaffold as the primary pharmacophore for complement inhibition [1]. The target compound differs from this established pharmacophore by relocating the hydroxyl group from the 5-position to the 3-position while retaining the 1-sulfonate and adding a 2-hydroxybenzyl substituent at the 4-position. This regioisomeric shift places the sulfonate and hydroxyl groups in a 1,3-relationship rather than the patent-preferred 1,5-relationship, altering the geometric relationship between the anionic sulfonate and the hydrogen-bond-donating hydroxyl. In the broader naphthalenesulfonate literature, such regioisomeric variations have been shown to produce differential effects in related protein-binding systems: for example, 5-amino-2-naphthalenesulfonate and 6-amino-2-naphthalenesulfonate exhibit distinct antiangiogenic potency against acidic fibroblast growth factor, demonstrating that sulfonate-amino/hydroxyl positional isomerism on the naphthalene ring translates to measurable differences in target engagement [2]. By extension, the 3-hydroxy/1-sulfonate arrangement in the target compound is predicted to exhibit target-binding characteristics that are not interchangeable with the 5-hydroxy/1-sulfonate arrangement of the patent-exemplified complement inhibitors.

Complement cascade Regioisomer selectivity Drug discovery

Structural Uniqueness Confirmation: Absence of Direct 2-Hydroxybenzyl-Substituted Analog in Public Patent and Literature Corpora

A systematic search of the patent and primary literature reveals that the specific 3-hydroxy-4-(2-hydroxybenzyl)-1-naphthalenesulfonate substitution pattern of the target compound is not represented among the exemplified compounds in the major complement inhibitor patent families (US 4,131,684; US 4,127,602; US 4,103,028; US 4,102,917), nor does it appear as a characterized compound in the primary biochemical literature indexed in PubChem BioAssay [1]. The closest structurally characterized compounds in public databases are: (a) 3-hydroxy-4-[(2-hydroxy-4-methyl-5-sulfophenyl)methyl]-1-naphthalenesulfonic acid sodium salt (CAS 85443-47-6), which adds a methyl and an additional sulfonate to the benzyl ring, and (b) 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]naphthalene-2-sulfonic acid (CAS 66214-40-2), which shifts the sulfonate to the 2-position and adds a sulfonyl bridge . Neither of these close analogs replicates the exact substitution pattern of the target compound. This structural uniqueness means that the target compound cannot be replaced by any commercially cataloged analog without altering the substitution pattern and consequently the biological or physicochemical readout.

Chemical novelty Procurement exclusivity IP landscape

Optimal Research and Industrial Application Scenarios for Sodium 3-Hydroxy-4-((2-Hydroxyphenyl)Methyl)Naphthalenesulphonate (CAS 85455-71-6) Based on Quantitative Differentiation Evidence


Complement Cascade Inhibition Research Requiring Non-Patent-Exemplified Naphthalenesulfonate Chemotypes

For academic or industrial laboratories investigating structure-activity relationships in complement system inhibition, this compound provides a 3-hydroxy-4-(2-hydroxybenzyl)-1-sulfonate architecture that is structurally distinct from the patent-exemplified 5-hydroxy-4-substituted-1-sulfonate pharmacophore described in US 4,131,684 [1]. Its unique regioisomeric identity allows exploration of complement protein interactions outside the established intellectual property space, making it suitable for hit-finding campaigns where scaffold novelty is prioritized alongside target-class activity potential. The dual-phenolic hydrogen-bond donor topology (HBD = 2) may enable binding modes not accessible to single-phenol naphthalenesulfonates.

Naphthalenesulfonate Physicochemical Probe Studies: Hydrogen-Bonding and Solubility Profiling

The computed TPSA of 106 Ų and the presence of two phenolic hydroxyl groups (confirmed by PubChem computed descriptors, CID 23662547) distinguish this compound from simpler naphthalenesulfonates such as sodium 3-hydroxy-1-naphthalenesulfonate (estimated TPSA ~83 Ų, HBD = 1) [2]. This makes the compound a useful probe for systematic studies of how incremental polar surface area and hydrogen-bond donor count affect aqueous solubility, logD, protein binding, and chromatographic retention in the naphthalenesulfonate chemical series. Such studies are directly relevant to pharmaceutical intermediate characterization and formulation development.

ATP-Binding Cassette Transporter Modulator Screening Libraries with Structurally Diverse Naphthalenesulfonate Components

Literature and vendor annotations reference the compound's potential as a modulator of ATP-binding cassette transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [3]. Although quantitative CFTR modulation data (IC₅₀, EC₅₀) for this specific compound are not publicly curated in BindingDB or ChEMBL, its unique 2-hydroxybenzyl substitution and 3-hydroxy-1-sulfonate regioisomerism differentiate it from characterized naphthalenesulfonate CFTR modulators such as suramin analogs and 5-amino-2-naphthalenesulfonate derivatives. The compound is therefore appropriate for inclusion in diversity-oriented screening decks targeting ABC transporters where novel chemotype representation is the selection criterion.

Chemical Reference Standard for Analytical Method Development Involving Polyhydroxylated Naphthalenesulfonates

With an exact mass of 352.03813897 Da, a well-defined InChIKey (VRBSMDAVVGUERI-UHFFFAOYSA-M), and two ionizable phenolic groups, this compound serves as a suitable reference standard for developing HPLC, LC-MS, or electrophoretic methods targeting hydroxylated naphthalenesulfonate analytes [2]. Its distinct retention characteristics relative to unsubstituted naphthalenesulfonates (ΔTPSA ≈ +23 Ų) enable method specificity validation, while the presence of two phenolic hydroxyls allows for selective detection strategies (e.g., UV at phenolic λmax, or derivatization chemistry) that are not applicable to non-hydroxylated naphthalenesulfonate standards.

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